2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride
Overview
Description
“2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride” is a chemical compound with the CAS Number: 143924-45-2 . It has a molecular weight of 235.16 . The compound is a solid at room temperature and should be stored in a cool, dry place .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H . This indicates that the compound consists of a piperidine ring attached to a pyridine ring.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 235.16 . The compound should be stored at room temperature in a cool, dry place .Scientific Research Applications
Piperidine Derivatives in Drug Development
Piperidine, a common structural motif in pharmaceuticals, plays a crucial role in the development of new therapeutic agents due to its versatility and pharmacokinetic benefits. For instance, Piperidine derivatives have been explored for their potential in treating various diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. These compounds often serve as key building blocks in medicinal chemistry, contributing to the pharmacological diversity and optimization of drug candidates (Almeida & Grimsley, 1996; Fernández-Lázaro et al., 2020).
Therapeutic Applications of Pyrrolopyridine Compounds
Pyrrolopyridine compounds, akin to the queried chemical structure, are often investigated for their bioactive properties. These compounds have shown potential in various therapeutic areas, including oncology, where they act as kinase inhibitors, and in neurology, where they modulate neurotransmitter systems. The specific interactions and modifications on the pyrrolopyridine core can lead to significant effects on their biological activity and therapeutic applicability (Rabiner et al., 2002).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
IUPAC Name |
2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-10-8-11(15-12(10)14-5-1)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOFEQOONPTXPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673957 | |
Record name | 2-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185295-25-3 | |
Record name | 2-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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